molecular formula C15H12F3N5O3S2 B2534620 N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide CAS No. 955962-79-5

N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide

Cat. No. B2534620
CAS RN: 955962-79-5
M. Wt: 431.41
InChI Key: YJIMDKNKBONUTI-UHFFFAOYSA-N
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Description

The compound “N’-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), a pyrazole ring, a thiazole ring, and a benzenesulfonohydrazide group . The trifluoromethyl group is a functional group that has the formula -CF3 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group, a pyrazole ring, a thiazole ring, and a benzenesulfonohydrazide group . These groups contribute to the overall shape and properties of the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out . The trifluoromethyl group, for example, is known to undergo various types of reactions, including nucleophilic and electrophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. For example, the presence of the trifluoromethyl group could influence its polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Characterization

A study by Küçükgüzel et al. (2013) explores the synthesis of novel derivatives of celecoxib, including compounds related to N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide. These compounds were evaluated for various biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. The study found that some of these derivatives displayed significant biological activities, highlighting the potential for this compound and its analogs in therapeutic applications (Küçükgüzel et al., 2013).

Anti-Inflammatory and Ulcerogenecity Studies

Mustafa et al. (2016) synthesized a series of benzenesulfonamides, structurally similar to this compound. These compounds were evaluated for their anti-inflammatory activity and their potential to cause ulcers. The study demonstrated the effectiveness of these compounds in reducing inflammation with minimal or no ulcerogenic effects, suggesting the potential therapeutic value of this compound in treating inflammatory conditions (Mustafa et al., 2016).

Biological Activities and Potential Inhibitors

Asegbeloyin et al. (2014) explored the synthesis of N'-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes, which are structurally related to this compound. The study revealed significant in vitro cytotoxic activity against HL-60 human promyelocytic leukemia cells and some antibacterial activity against Gram-positive bacteria, demonstrating the compound's potential as a multi-target agent for therapeutic applications (Asegbeloyin et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its specific structure and the context in which it is used. For example, if it is used as a pharmaceutical or agrochemical agent, its mechanism of action could involve interactions with specific biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its specific structure, the amount and form in which it is present, and the specific context in which it is used .

Future Directions

The future directions for research and development involving this compound could include exploring its potential applications in various fields, such as pharmaceuticals and agrochemicals, and developing new synthetic routes and reaction methodologies .

properties

IUPAC Name

N'-(benzenesulfonyl)-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N5O3S2/c1-9-7-12(15(16,17)18)23(21-9)14-19-11(8-27-14)13(24)20-22-28(25,26)10-5-3-2-4-6-10/h2-8,22H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIMDKNKBONUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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